2-(2-furyl)-5-(3-methylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(2-furyl)-5-(3-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both furan and oxadiazole rings
Preparation Methods
The synthesis of 2-(2-furyl)-5-(3-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with 3-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Chemical Reactions Analysis
2-(2-furyl)-5-(3-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles such as halogens or nitro groups. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies showing promising results in inhibiting cancer cell growth.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(2-furyl)-5-(3-methylphenyl)-1,3,4-oxadiazole exerts its effects varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of certain biological pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-(2-furyl)-5-(3-methylphenyl)-1,3,4-oxadiazole include other oxadiazole derivatives such as 2-(2-furyl)-5-phenyl-1,3,4-oxadiazole and 2-(2-thienyl)-5-(3-methylphenyl)-1,3,4-oxadiazole. These compounds share similar structural features but differ in the substituents on the aromatic rings. The uniqueness of this compound lies in its specific combination of furan and methylphenyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(furan-2-yl)-5-(3-methylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-4-2-5-10(8-9)12-14-15-13(17-12)11-6-3-7-16-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSNTNJOIKMARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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